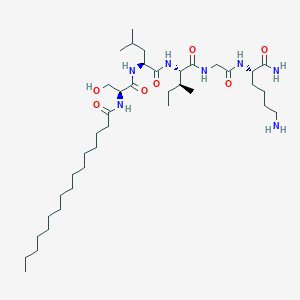![molecular formula C9H20O4 B12589119 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- CAS No. 872295-69-7](/img/structure/B12589119.png)
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- is an organic compound with the molecular formula C9H20O4. It is a type of alcohol characterized by the presence of a pentanol backbone with two ethoxy and one hydroxyethoxy groups attached. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of 1-pentanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of ethylene oxide to the alcohol group. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is utilized in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: It finds applications in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Mechanism of Action
The mechanism by which 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and solubilization of hydrophobic substances. Molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the permeability and solubility of various compounds .
Comparison with Similar Compounds
1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- can be compared with other similar compounds such as:
1-Pentanol: A simpler alcohol with a single hydroxyl group, lacking the ethoxy and hydroxyethoxy groups.
2-(2-Hydroxyethoxy)ethanol: A compound with similar ethoxy and hydroxyethoxy groups but a shorter carbon chain.
Polyethylene glycol (PEG): A polymer with repeating ethoxy units, used extensively as a surfactant and in drug delivery systems.
The uniqueness of 1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]- lies in its specific structure, which combines the properties of both 1-pentanol and ethylene glycol derivatives, making it versatile for various applications .
Properties
CAS No. |
872295-69-7 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-[2-(2-hydroxyethoxy)ethoxy]pentan-1-ol |
InChI |
InChI=1S/C9H20O4/c10-4-2-1-3-6-12-8-9-13-7-5-11/h10-11H,1-9H2 |
InChI Key |
VRGJYMGQAGOVNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)



![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)


![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
